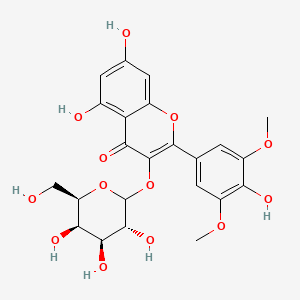

Syringetin-3-galactoside

概要

説明

Synthesis Analysis

The synthesis of galactoside derivatives, including compounds similar to syringetin-3-galactoside, involves enzymatic and chemical methods. For instance, enzymes like β-galactosidases can catalyze the formation of galactosyl derivatives from lactose, showcasing a bio-based approach to synthesizing such compounds (Cantacuzène & Attal, 1991). Another approach involves chemical synthesis routes, such as the creation of multivalent glycoclusters from 1-thio-β-D-galactose, which demonstrates the chemical versatility in synthesizing complex galactoside structures (Alejandro J. Cagnoni et al., 2011).

Molecular Structure Analysis

The detailed molecular structure of this compound includes specific galactoside linkages and functional groups that define its chemical behavior and biological activity. The compound's structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, which are essential for understanding its interactions and properties at the molecular level. Although specific structural analysis studies for this compound were not identified, similar flavonoid glycosides have been characterized using these techniques, highlighting the importance of structural analysis in understanding these compounds' functions and activities.

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of flavonoids, including oxidation-reduction processes and interactions with enzymes such as β-galactosidases. These reactions are crucial for its metabolic pathways and biological effects in organisms. The enzyme β-galactosidase, for instance, plays a significant role in the metabolism of galactosides, affecting their bioavailability and physiological impact (R. Perlman & I. Pastan, 1968).

科学的研究の応用

Flavonoid Content in Plants

- Syringetin-3-galactoside is identified as one of the flavonol glycosides in various plants. For instance, it's found in the needles of Abies amabilis and is based on syringetin aglycone (Parker, Maze, & McLachlan, 1979). Similarly, it has been isolated from the leaves of Embelia keniensis (Manguro, Ugi, & Lemmen, 2005).

Role in Grape Metabolite Profiling

- In the study of grape varieties, this compound is among the flavonols contributing to the flavonol profile of grape berry skins. Its presence in red grapes was reported, providing insights into the flavonoid biosynthesis in grapes (Mattivi, Guzzon, Vrhovsek, Stefanini, & Velasco, 2006).

Potential in Cancer Treatment

- A notable application of this compound is in cancer treatment, specifically as a radiosensitizer. It was found to enhance the radiosensitivity of cancer cells more effectively compared to normal cells, suggesting its potential use in cancer radiotherapy (Bando, Hatano, Takemori, Kubota, & Ohnishi, 2017).

Implications in Osteoblast Differentiation

- This compound has been shown to induce osteoblast differentiation, influencing bone health. This effect is mediated through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway, highlighting its potential in bone-related therapies (Hsu, Liang, Hung, & Kuo, 2009).

Quality Evaluation in Traditional Medicine

- In traditional Chinese medicine, the quality evaluation of Receptaculum Nelumbinis is done using chromatographic fingerprint analysis, where this compound is one of the compounds used for this purpose (Wu, Zheng, Yi, Wu, Chen, & Wu, 2013).

作用機序

Target of Action

Syringetin-3-galactoside, a derivative of the O-methylated flavonol syringetin , primarily targets the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) . These targets play a crucial role in cellular differentiation and proliferation .

Mode of Action

The compound interacts with its targets by inducing differentiation, which is associated with the increased activation of SMAD1/5/8 and ERK1/2 . This interaction results in changes in cell behavior, particularly in terms of differentiation and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the bone morphogenetic protein-2 (BMP-2)/ERK1/2 pathway . This pathway is crucial for osteoblast differentiation . The compound’s interaction with this pathway leads to downstream effects that promote cellular differentiation .

Pharmacokinetics

It’s known that methylation of free hydroxyl groups in flavonoids, like syringetin, greatly enhances metabolic stability and increases membrane transport . This facilitates absorption and improves the oral bioavailability of flavonoids .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of human osteoblast differentiation . This differentiation is associated with the activation of the BMP-2/ERK1/2 pathway , leading to changes in cellular behavior and potentially contributing to bone health .

Action Environment

These include genetic factors, environmental variables (light intensity, temperature, humidity, the use of fertilizers), fruit size, ripening stage, pre-harvest environmental conditions, and storage . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

Given the multidirectional biological activity of methylated flavonols like Syringetin-3-galactoside, further study on their health-promoting activities is encouraged . These compounds have shown potent anticancer, cytoprotective, and neuroinflammatory effects , suggesting potential for future therapeutic applications.

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-SFBSONLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346502 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55025-56-4 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

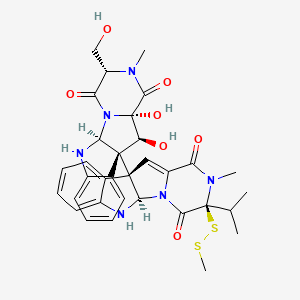

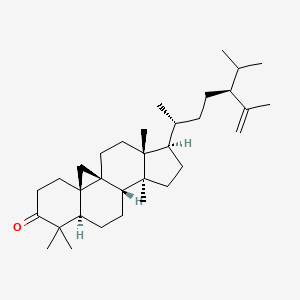

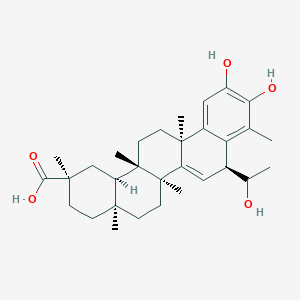

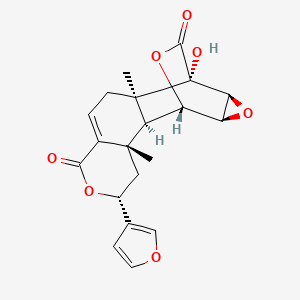

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)

![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)

![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)